molecular formula C8H11NO3 B12311206 8-Oxa-1-azaspiro[4.5]decane-2,4-dione

8-Oxa-1-azaspiro[4.5]decane-2,4-dione

Cat. No.: B12311206
M. Wt: 169.18 g/mol
InChI Key: SGBZGJAHNNOHMU-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a spiro compound characterized by a bicyclic structure where two rings are linked by one carbon atom. This compound is notable for its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient synthesis of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, often involving alkylation and heterocyclization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

8-oxa-1-azaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C8H11NO3/c10-6-5-7(11)9-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11)

InChI Key

SGBZGJAHNNOHMU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=O)CC(=O)N2

Origin of Product

United States

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